(4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
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Overview
Description
(4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether is a complex organic compound that features a combination of bromine, trityl, imidazole, and silyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether typically involves multiple steps:
Formation of the imidazole core: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Bromination: The imidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Tritylation: The brominated imidazole is reacted with trityl chloride in the presence of a base like pyridine to introduce the trityl group.
Silylation: Finally, the compound is silylated using tert-butylchlorodimethylsilane in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the bromine atom or the trityl group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include imidazole N-oxides.
Reduction: Products may include de-brominated or de-tritylated derivatives.
Substitution: A variety of substituted imidazole derivatives can be formed.
Scientific Research Applications
(4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
- (4-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
- (4-bromo-1-trityl-1H-imidazol-2-yl)methyl [1-(tert-butyl)-1,1-dimethylsilyl] ether
Uniqueness
The presence of both bromine and trityl groups in this compound makes it unique compared to other similar compounds
Properties
IUPAC Name |
(4-bromo-1-tritylimidazol-2-yl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33BrN2OSi/c1-28(2,3)34(4,5)33-22-27-31-26(30)21-32(27)29(23-15-9-6-10-16-23,24-17-11-7-12-18-24)25-19-13-8-14-20-25/h6-21H,22H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLUTATVXOCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33BrN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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